

# Spectroscopic Data of (R)-1-Methyl-3-pyrrolidinol: A Technical Guide

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## Compound of Interest

Compound Name: (R)-1-Methyl-3-pyrrolidinol

Cat. No.: B031351

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This guide provides a comprehensive overview of the spectroscopic data for **(R)-1-Methyl-3-pyrrolidinol**, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Chemical Structure and Properties

Property	Value
Chemical Name	(3R)-1-Methylpyrrolidin-3-ol
Synonyms	(R)-(-)-1-Methyl-3-pyrrolidinol, (R)-N-Methyl-3-pyrrolidinol
CAS Number	104641-60-3
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO
Molecular Weight	101.15 g/mol
Appearance	Colorless to pale yellow liquid

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **(R)-1-Methyl-3-pyrrolidinol**, organized for clarity and ease of comparison. It is important to note that spectroscopic data for enantiomers, such as the (R) and (S) forms of 1-methyl-3-pyrrolidinol, are identical in achiral solvents and conditions. Therefore, data reported for the racemic mixture is also applicable to the (R)-enantiomer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum provides detailed information about the proton environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
4.20-4.30	m	1H	CH-OH
3.80	br s	1H	OH
2.61-2.70	m	1H	CH <sub>2</sub> -N
2.50-2.60	m	1H	CH <sub>2</sub> -N
2.25-2.40	m	2H	CH <sub>2</sub>
2.25	s	3H	N-CH <sub>3</sub>
1.98-2.10	m	1H	CH <sub>2</sub>
1.50-1.60	m	1H	CH <sub>2</sub>

Solvent:  $\text{CDCl}_3$ , Frequency: 300 MHz

### 2.1.2. $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum identifies the different carbon environments in the molecule. The following data is based on a prediction and serves as an estimation.

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
70.5	C3 (CH-OH)
64.9	C5 (CH <sub>2</sub> -N)
55.4	C2 (CH <sub>2</sub> -N)
42.1	C6 (N-CH <sub>3</sub> )
35.8	C4 (CH <sub>2</sub> )

Predicted data; Solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3500-3200	Strong, Broad	O-H	Stretching (Alcohol)[1] [2]
2950-2850	Medium to Strong	C-H	Stretching (Alkane)[3]
1250-1020	Medium	C-N	Stretching (Tertiary Amine)
1320-1000	Strong	C-O	Stretching (Secondary Alcohol)[2]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Possible Fragment
101	Moderate	$[M]^+$ (Molecular Ion) <a href="#">[4]</a> <a href="#">[5]</a>
57	High	$[C_3H_7N]^+$
42	High	$[C_2H_4N]^+$

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **(R)-1-Methyl-3-pyrrolidinol** is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

$^1H$  NMR Acquisition:

- Spectrometer: 300 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1.0 s
- Acquisition Time: 3-4 s
- Spectral Width: -2 to 12 ppm

$^{13}C$  NMR Acquisition:

- Spectrometer: 75 MHz NMR Spectrometer (corresponding to a 300 MHz  $^1\text{H}$  frequency)
- Pulse Program: Proton-decoupled single-pulse sequence
- Number of Scans: 1024-4096 (due to the low natural abundance of  $^{13}\text{C}$ )
- Relaxation Delay: 2.0 s
- Acquisition Time: 1-2 s
- Spectral Width: 0 to 100 ppm

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

- **(R)-1-Methyl-3-pyrrolidinol** is a liquid and can be analyzed neat.
- A single drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

- Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is collected prior to the sample analysis and subtracted from the sample spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

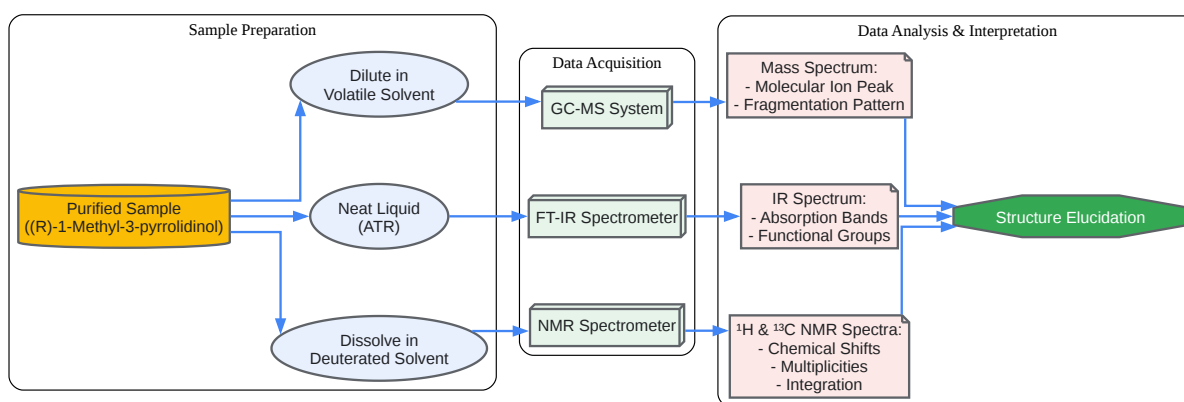
- A dilute solution of **(R)-1-Methyl-3-pyrrolidinol** is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 100 µg/mL.
- The solution is transferred to a 2 mL GC vial.

#### GC-MS Analysis:

- Gas Chromatograph:
  - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  - Injection Volume: 1 µL.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  - Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 35-300.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.

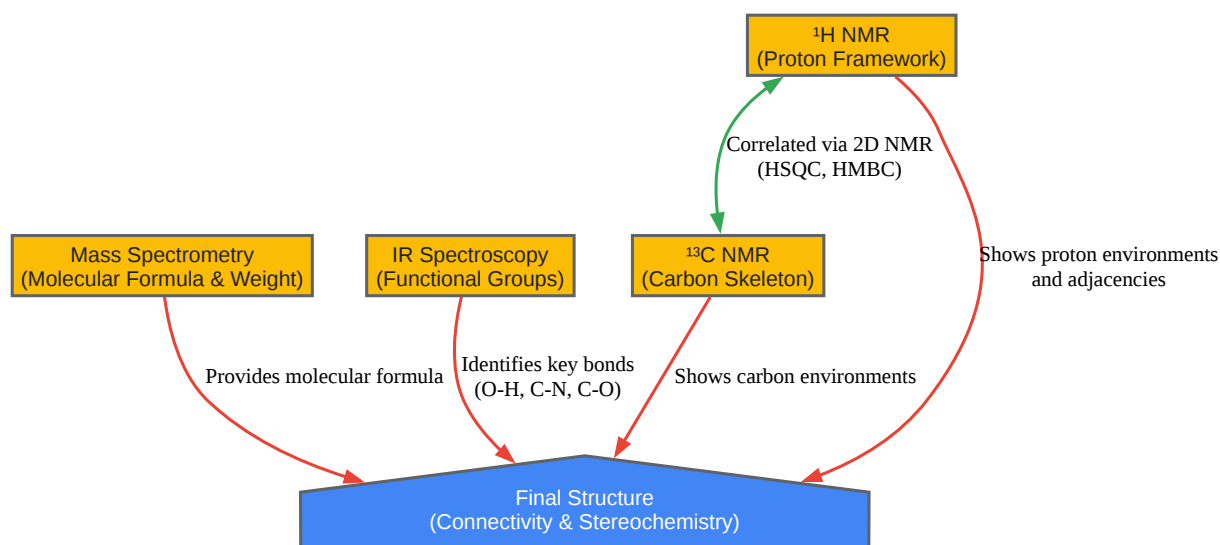
## Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical connections between the different spectroscopic techniques in chemical structure elucidation.



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A general workflow for the spectroscopic analysis of a chemical compound.



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Logical connections between spectroscopic data for structure elucidation.

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